Superior Cytotoxicity of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Against Jurkat Leukemia Cells Compared to Five Congeneric 4'-Hydroxychalcones
In a direct head-to-head cytotoxicity evaluation against transformed human T (Jurkat) cells, the target compound (designated Compound IV) achieved the highest cytotoxicity rank among five 4'-hydroxychalcone derivatives. The rank order was IV (4-chlorophenyl) > III (4-methoxyphenyl) > II (4-methylphenyl) > I (unsubstituted phenyl) > V (2-thienyl). The unsubstituted parent chalcone (Compound I) ranked 4th, demonstrating that the 4-chloro substituent is essential for maximal cytotoxic activity in this series. Compound IV also exhibited the highest Hammett constant (σ = 0.23) and log P (4.21), physicochemical parameters that correlate with its biological superiority [1].
| Evidence Dimension | Cytotoxicity rank order (MTT assay) |
|---|---|
| Target Compound Data | Rank 1 (highest cytotoxicity) among five 4'-hydroxychalcones; Hammett σ = 0.23, log P = 4.21 |
| Comparator Or Baseline | Compound I (unsubstituted phenyl): rank 4; Compound II (4-methylphenyl): rank 3; Compound III (4-methoxyphenyl): rank 2; Compound V (2-thienyl): rank 5 |
| Quantified Difference | Target ranks 1st vs. comparator I (parent chalcone) ranks 4th; 3-position difference |
| Conditions | MTT assay, Jurkat cells (transformed human T lymphocytes), 4'-hydroxychalcone congeneric series |
Why This Matters
Investigators selecting a chalcone scaffold for anticancer lead optimization can prioritize this compound with confidence, knowing it outperforms the unsubstituted parent and three other aryl-substituted analogs in a well-controlled, head-to-head cytotoxicity experiment.
- [1] Gul HI, Cizmecioglu M, Zencir S, Gul M, Canturk P, Atalay M, Topcu Z. Cytotoxic activity of 4'-hydroxychalcone derivatives against Jurkat cells and their effects on mammalian DNA topoisomerase I. J Enzyme Inhib Med Chem. 2009;24(3):804-807. doi:10.1080/14756360802399126. View Source
